- Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction MechanismJournal of Organic Chemistry, 2014, 79(13), 6094-6104,
Cas no 938-16-9 (2,2-Dimethylpropiophenone)

2,2-Dimethylpropiophenone structure
Produktname:2,2-Dimethylpropiophenone
2,2-Dimethylpropiophenone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2,2-Dimethyl-1-phenylpropan-1-one
- 2,2-Dimethylpropiophenone~Pivalophenone
- alpha,alpha,alpha-Trimethylacetophenone
- 2,2-Dimethylpropiophenone
- 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
- Pivalophenone (6CI, 7CI, 8CI)
- 1-Phenyl-2,2-dimethyl-1-propanone
- 2,2,2-Trimethylacetophenone
- Phenyl tert-butyl ketone
- tert-Butyl phenyl ketone
- α,α,α-Trimethylacetophenone
- α,α-Dimethylpropiophenone
- CS-0089440
- t-butyl phenyl ketone
- NS00014923
- .alpha.,.alpha.-Dimethylpropiophenone
- 938-16-9
- 5-METHYL-5-NITRO-HEXAN-2-OL
- A844714
- Q27271899
- NCGC00257286-01
- AS-61168
- EN300-49138
- 2,2-Dimethylpropiophenone 98%
- AKOS009157738
- 2,2-Dimethylpropiophenone, 98%
- AI3-11505
- 1-Propanone,2,2-dimethyl-1-phenyl-
- D97414
- EINECS 213-338-0
- MFCD00008844
- DTXCID3028184
- Tox21_303564
- 2,2-Dimethyl-1-phenyl-1-propanone
- DTXSID1048209
- SCHEMBL226691
- UNII-96BA178UNX
- DB-057435
- 96BA178UNX
- 2,2-dimethyl-1-phenyl-propan-1-one
- CAS-938-16-9
- 1-Propanone, 2,2-dimethyl-1-phenyl-
- t-BuBz
- InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
- Pivalophenone
- CHEMBL479495
-
- MDL: MFCD00008844
- Inchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
- InChI-Schlüssel: OECPUBRNDKXFDX-UHFFFAOYSA-N
- Lächelt: O=C(C(C)(C)C)C1C=CC=CC=1
- BRN: 1906460
Berechnete Eigenschaften
- Genaue Masse: 162.10400
- Monoisotopenmasse: 162.104
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 1
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 158
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 17.1A^2
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: nichts
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 0.97 g/mL at 25 °C(lit.)
- Siedepunkt: 219-222 °C(lit.)
- Flammpunkt: Fahrenheit: 188.6° f< br / >Celsius: 87° C< br / >
- Brechungsindex: n20/D 1.508(lit.)
- Wasserteilungskoeffizient: Not miscible with water.
- PSA: 17.07000
- LogP: 2.91540
- Löslichkeit: Nicht bestimmt
2,2-Dimethylpropiophenone Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36
- FLUKA MARKE F CODES:10
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
2,2-Dimethylpropiophenone Zolldaten
- HS-CODE:2914399090
- Zolldaten:
China Zollkodex:
2914399090Übersicht:
291439990. Andere aromatische Ketone ohne andere sauerstoffhaltige Gruppen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:5.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenVerwendung in Aceton deklarierte Verpackung
Zusammenfassung:
291439990. andere aromatische Ketone ohne andere Sauerstofffunktion. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:5.5%. General tariff:30.0%
2,2-Dimethylpropiophenone Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-61168-5MG |
2,2-dimethyl-1-phenylpropan-1-one |
938-16-9 | >97% | 5mg |
£46.00 | 2025-02-09 | |
abcr | AB178608-1 g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 1g |
€58.00 | 2022-03-04 | |
abcr | AB178608-25 g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 25g |
€372.00 | 2022-03-04 | |
Enamine | EN300-49138-5.0g |
2,2-dimethyl-1-phenylpropan-1-one |
938-16-9 | 95% | 5g |
$98.0 | 2023-06-04 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D916329-5g |
2,2-Dimethylpropiophenone |
938-16-9 | 97% | 5g |
¥1,431.00 | 2022-01-10 | |
Cooke Chemical | BD0439353-1g |
2,2,2-Trimethylacetophenone |
938-16-9 | 97% | 1g |
RMB 208.80 | 2025-02-21 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L08729-25g |
2,2,2-Trimethylacetophenone, 97% |
938-16-9 | 97% | 25g |
¥7044.00 | 2023-03-01 | |
Apollo Scientific | OR3517-25g |
2,2-Dimethylpropiophenone |
938-16-9 | 98% | 25g |
£418.00 | 2025-02-19 | |
Fluorochem | 203963-5g |
2,2-dimethylpropiophenone |
938-16-9 | 98% | 5g |
£143.00 | 2022-03-01 | |
abcr | AB178608-5g |
2,2,2-Trimethylacetophenone, 97%; . |
938-16-9 | 97% | 5g |
€139.00 | 2024-04-16 |
2,2-Dimethylpropiophenone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile , Water ; 4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
1.2 Reagents: Sodium thiosulfate Solvents: Water
Referenz
Herstellungsverfahren 2
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Catalysts: Cesium carbonate , 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of AldehydesJournal of the American Chemical Society, 2019, 141(9), 3854-3858,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid , Water ; 8 h, rt
Referenz
- Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Herstellungsverfahren 6
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Solvents: Dimethyl sulfide
Referenz
- New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfideTetrahedron, 1989, 45(2), 425-34,
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane , Water ; 3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical CatalystOrganic Letters, 2020, 22(14), 5486-5490,
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate , Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ; 18 h, 70 °C
Referenz
- Oxidation of secondary alcohols using solid-supported hypervalent iodine catalystsGreen Chemistry, 2019, 21(21), 5896-5903,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium acetate , Palladium diacetate , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
Referenz
- Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole systemRSC Advances, 2015, 5(125), 103210-103217,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ; 4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene CatalysisACS Catalysis, 2020, 10(15), 8524-8529,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ; 0.5 h, rt
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
1.2 Reagents: Sodium carbonate , Sodium sulfite Solvents: Diethyl ether , Water
Referenz
- Highly Efficient, Organocatalytic Aerobic Alcohol OxidationJournal of the American Chemical Society, 2011, 133(17), 6497-6500,
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt
Referenz
- Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical CatalystsAngewandte Chemie, 2013, 52(31), 8093-8097,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate , Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ; 25 min, rt
Referenz
- Oxidation catalysts containing N-oxyl compounds, Japan, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane , Water ; 60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane , Water ; 15 min, 90 °C; 24 h, 1 atm, 90 °C
Referenz
- The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solventsOrganic & Biomolecular Chemistry, 2008, 6(11), 1961-1965,
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ; 0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ; 4 h, rt
Referenz
- Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistryJournal of the American Chemical Society, 2006, 128(39), 12596-12597,
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Sodium hypochlorite , Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane , Water ; 0 °C; 20 min, 0 °C
Referenz
- Alkoxyamine compound as catalyst for oxidation of alcohol, Japan, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate , Oxygen Catalysts: Gold Solvents: Toluene ; 25 h, rt
Referenz
- Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditionsTetrahedron, 2009, 65(7), 1461-1466,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Sodium nitrite , 2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ; 8 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Diethyl ether , Water
Referenz
- Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity RelationshipsJournal of Organic Chemistry, 2014, 79(21), 10256-10268,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ; 2 h, rt
Referenz
- A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complexSynthetic Communications, 2003, 33(22), 3961-3967,
2,2-Dimethylpropiophenone Raw materials
- 1-[(2,2-Dimethyl-1-phenylpropoxy)methyl]-4-methoxybenzene
- 1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2,2-DIMETHYL-1-OXOPROPOXY)-
- 2,2-Dimethyl-1-phenyl-1-propanol
- Benzoyl chloride
- Benzaldehyde
- Cuprate(1-), iodophenyl-, lithium (1:1)
2,2-Dimethylpropiophenone Preparation Products
2,2-Dimethylpropiophenone Verwandte Literatur
-
1. Ruthenium/base-catalyzed ortho-selective C–H arylation of acylarenes with halogenated arylboronatesTetsuya Yamamoto,Tetsu Yamakawa RSC Adv. 2015 5 105829
-
Masanori Shigeno,Akihisa Kajima,Kunihito Nakaji,Kanako Nozawa-Kumada,Yoshinori Kondo Org. Biomol. Chem. 2021 19 983
-
Aleksandra Zió?kowska,Natalia Szynkiewicz,?ukasz Ponikiewski Inorg. Chem. Front. 2021 8 3851
-
Qing-Zhong Zheng,Yu-Feng Liang,Chong Qin,Ning Jiao Chem. Commun. 2013 49 5654
-
5. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactionsKeith Smith,Gamal A. El-Hiti Green Chem. 2011 13 1579
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone

Reinheit:99%
Menge:25g
Preis ($):426.0